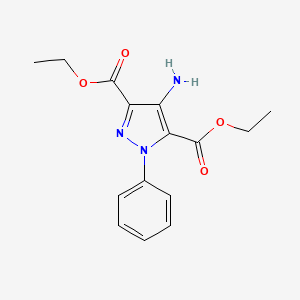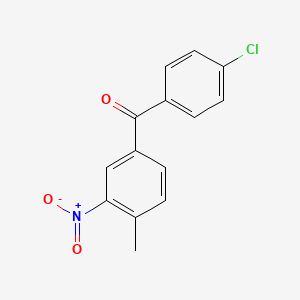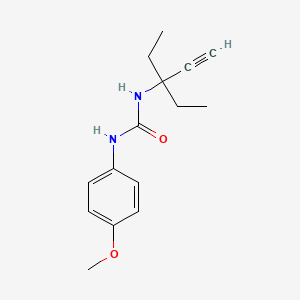
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea, also known as DPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of various biological processes. DPPU is a urea-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea is thought to involve its ability to inhibit the function of TRPV4 ion channels. TRPV4 channels are involved in a variety of physiological processes, including the regulation of blood pressure, vascular tone, and inflammation. By inhibiting the function of these channels, this compound is able to modulate these physiological processes and exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of TRPV4 channels, the reduction of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. These effects make this compound a promising candidate for use in laboratory experiments to study various biological processes.
实验室实验的优点和局限性
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea in laboratory experiments is its relatively straightforward synthesis process, which makes it easily accessible for use in a variety of research applications. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
未来方向
There are several potential future directions for research involving N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential as a therapeutic agent for cardiovascular disease, as its ability to inhibit TRPV4 channels may make it a useful tool for regulating blood pressure and vascular tone. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may help to identify additional applications for this compound in scientific research. Finally, the potential use of this compound as an anticancer agent warrants further investigation, as its ability to induce apoptosis in cancer cells may make it a promising candidate for the development of new cancer therapies.
合成方法
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea involves the reaction of 4-methoxyphenyl isocyanate with 1,1-diethyl-2-propyn-1-ol in the presence of a base catalyst. The resulting product is then treated with an acid to form the final compound, this compound. The synthesis of this compound is a relatively straightforward process, making it easily accessible for use in laboratory experiments.
科学研究应用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(4-methoxyphenyl)urea has been used in a variety of scientific research applications, including studies on the cardiovascular system, inflammation, and cancer. In cardiovascular research, this compound has been shown to inhibit the function of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a key role in regulating blood pressure and vascular tone. Inflammation research has also utilized this compound, as it has been shown to reduce the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. Finally, this compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(6-2,7-3)17-14(18)16-12-8-10-13(19-4)11-9-12/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGRJFDYGNJPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)
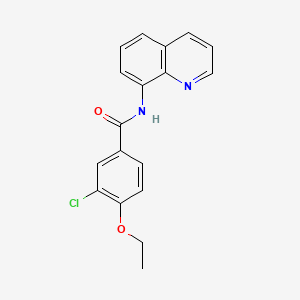
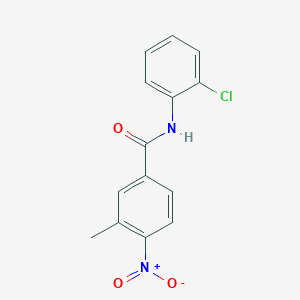

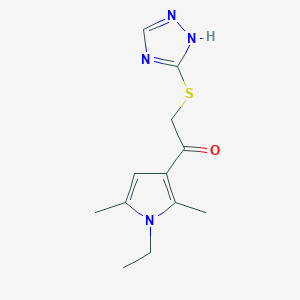
![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)
